

Ethyl 2-isopropylthiazole-4-carboxylate physical properties

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Compound of Interest

Compound Name: Ethyl 2-isopropylthiazole-4-carboxylate

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An In-depth Technical Guide on the Physical Properties of Ethyl 2-isopropylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of **Ethyl 2-isopropylthiazole-4-carboxylate**, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data in published literature, this guide combines reported information from chemical suppliers with predicted values and generalized experimental protocols for its synthesis and property determination.

Core Physical Properties

Ethyl 2-isopropylthiazole-4-carboxylate is a thiazole derivative with the chemical formula $C_9H_{13}NO_2S$. It is most commonly described as a solid at room temperature.

Data Presentation

The following table summarizes the available quantitative data for **Ethyl 2-isopropylthiazole-4-carboxylate**. It is important to note that while some properties are consistently reported, others, such as density, are based on computational predictions, and key experimental values like melting and boiling points are not readily available in the reviewed literature.

Property	Value	Source
CAS Number	133047-44-6	
Molecular Formula	C ₉ H ₁₃ NO ₂ S	
Molecular Weight	199.27 g/mol	
Physical Form	Solid	
Predicted Density	1.128 ± 0.06 g/cm ³	[1]
Flash Point	Not applicable	
Storage Conditions	2-8°C, dry	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of **Ethyl 2-isopropylthiazole-4-carboxylate** are not explicitly available. However, the following sections provide established, generalized methodologies that are highly applicable.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings through the condensation of an α -halocarbonyl compound with a thioamide.[2][3] This method is a plausible route for the synthesis of **Ethyl 2-isopropylthiazole-4-carboxylate**.

Reaction Scheme:

The synthesis would involve the reaction of isothiobutyramide with an ethyl halopyruvate (e.g., ethyl bromopyruvate).

Caption: Generalized Hantzsch Thiazole Synthesis for **Ethyl 2-isopropylthiazole-4-carboxylate**.

General Protocol:

- Dissolve the thioamide (e.g., isothiobutyramide) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.[2]

- Slowly add the α -haloketone (e.g., ethyl bromopyruvate) to the solution.[3]
- Heat the reaction mixture to reflux and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
- After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na_2CO_3) to neutralize the hydrohalic acid formed and precipitate the product.[2]
- Isolate the crude product by vacuum filtration, washing the filter cake with water.[2]
- Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
- Dry the purified solid and characterize it using techniques such as NMR, IR spectroscopy, and mass spectrometry.

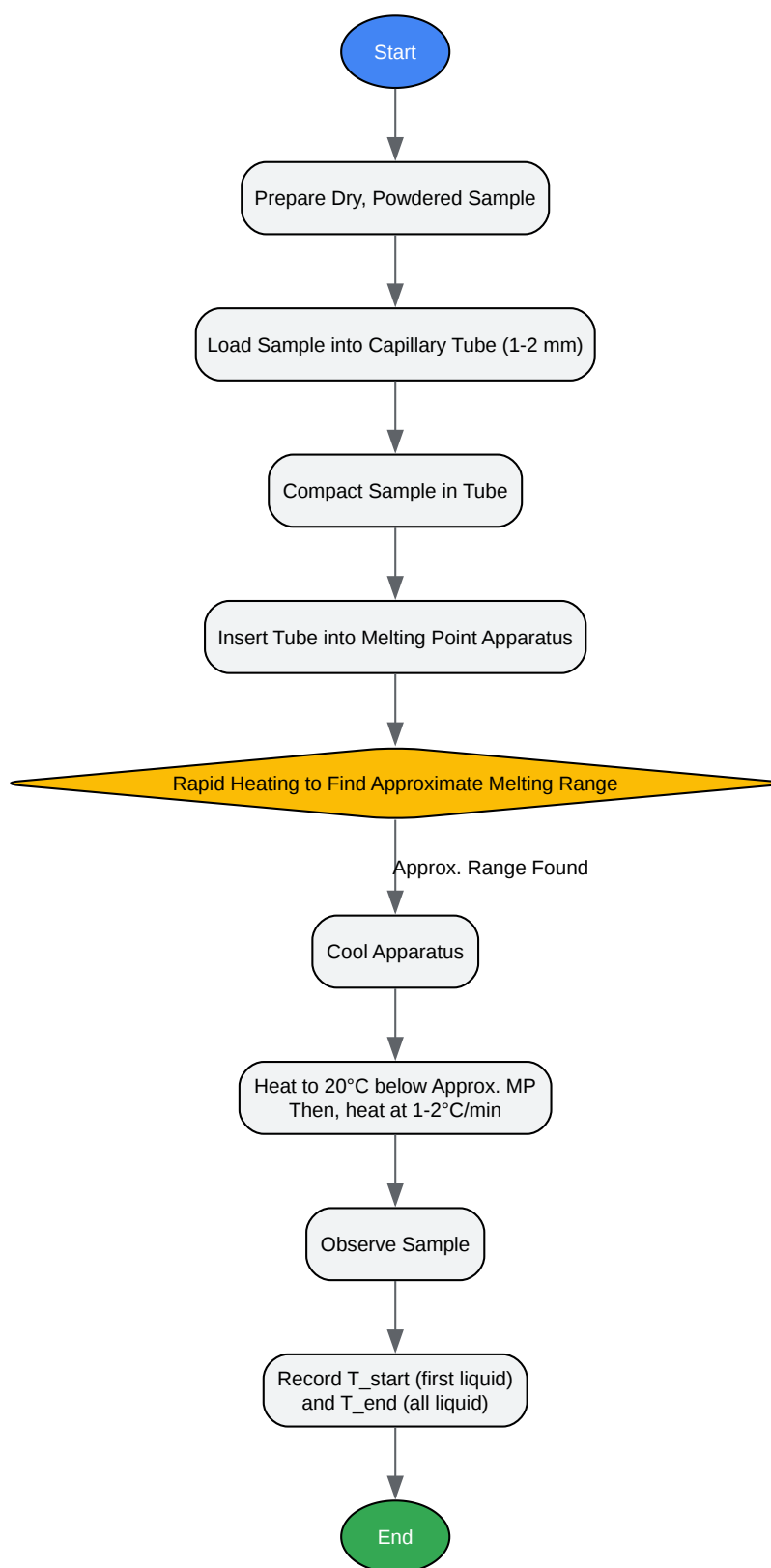
Determination of Melting Point

The melting point of a crystalline solid is a critical physical property for identification and purity assessment. A pure substance typically exhibits a sharp melting range of 1-2°C.[4]

General Protocol (Capillary Method):

- Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.[4]
- Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of approximately 1-2 mm.[5] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: For a new, cooled sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).^[4]^[6]



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Caption: Experimental Workflow for Melting Point Determination.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental physical property. Thiazole derivatives are generally soluble in polar organic solvents.[7]

General Protocol (Shake-Flask Method):

- Preparation: Add an excess amount of the crystalline **Ethyl 2-isopropylthiazole-4-carboxylate** to a series of vials, each containing a precise volume of a selected organic solvent (e.g., ethanol, acetone, DMSO).[8]
- Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Alternatively, centrifuge the vials to separate the solid phase.
- Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).[8]
- Calculation: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

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